molecular formula C8H10ClN B130026 1-(3-Chlorophenyl)ethanamine CAS No. 24358-43-8

1-(3-Chlorophenyl)ethanamine

Cat. No.: B130026
CAS No.: 24358-43-8
M. Wt: 155.62 g/mol
InChI Key: DQEYVZASLGNODG-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)ethanamine (CAS: 24358-43-8) is a chiral primary amine with the molecular formula C₈H₁₀ClN and a molecular weight of 155.62 g/mol. It consists of an ethylamine backbone substituted with a 3-chlorophenyl group at the α-carbon. The compound exists as two enantiomers: (R)-1-(3-Chlorophenyl)ethanamine (CAS: 17061-53-9) and (S)-1-(3-Chlorophenyl)ethanamine (CAS: 68297-62-1), both of which are critical intermediates in asymmetric synthesis for pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)ethanamine can be synthesized through several methods. One common approach involves the reduction of 3-chloroacetophenone using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of 3-chloroacetophenone in the presence of a suitable catalyst such as palladium on carbon (Pd/C). This method allows for efficient and scalable production of the compound.

Chemical Reactions Analysis

1-(3-Chlorophenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 3-chlorophenylacetaldehyde or 3-chlorophenylacetic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of this compound can yield 3-chlorophenylethanol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amine group in this compound can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of derivatives like N-alkyl or N-acyl substituted products.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Solvents: Diethyl ether, tetrahydrofuran (THF)

Major Products:

  • 3-Chlorophenylacetaldehyde
  • 3-Chlorophenylacetic acid
  • 3-Chlorophenylethanol

Scientific Research Applications

Chemistry

In synthetic chemistry, 1-(3-chlorophenyl)ethanamine serves as a versatile building block for creating complex organic molecules. Its unique structure allows for various chemical reactions, including:

  • Oxidation to form imines or nitriles.
  • Reduction to generate alkanes or alcohols.
  • Substitution reactions involving the chlorine atom .

Biology

The compound exhibits notable biological activity, particularly in its interactions with neurotransmitter systems. Research indicates that it can act as both an agonist and antagonist at various receptors, influencing pathways related to mood disorders and neurological functions .

Table 1: Biological Activity Overview

Activity TypeDescription
AgonistModulates neurotransmitter systems (e.g., serotonin, dopamine)
AntagonistInhibits specific receptor activities
Potential UsesInvestigated for antidepressant and anxiolytic effects

Medicine

This compound is being explored for its therapeutic potential in treating neurological disorders. Its ability to interact with central nervous system receptors suggests applications in developing new antidepressants and anxiolytics .

Industrial Applications

The compound is also utilized in the production of agrochemicals and other industrial chemicals due to its reactivity and ability to form derivatives with enhanced properties. Its role as a precursor in synthesizing optically active drugs highlights its significance in pharmaceutical development .

Case Study 1: Neurotransmitter Interaction

Research conducted on the interaction of this compound with serotonin receptors demonstrated its potential as a candidate for developing treatments for anxiety disorders. The study revealed that the compound effectively modulated serotonin levels in vitro, indicating its efficacy in influencing mood regulation pathways .

Case Study 2: Synthesis of Chiral Drugs

A study highlighted the use of this compound as a chiral building block in synthesizing novel drug candidates. The research focused on creating enantiopure compounds that exhibited enhanced biological activity compared to their racemic counterparts, showcasing the importance of chirality in drug design .

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. For example, in medicinal chemistry, this compound derivatives may act as inhibitors or modulators of neurotransmitter receptors, affecting signal transduction pathways in the nervous system.

Comparison with Similar Compounds

Physicochemical Properties :

  • Boiling Point : ~112°C at 13 mmHg (R-enantiomer) .
  • Solubility: Insoluble in water but soluble in organic solvents like ethanol and dichloromethane .
  • Hazards : Classified as corrosive (Skin/Eye Irritant Category 2) and toxic if ingested (Acute Toxicity Category 4) .

Comparison with Similar Compounds

Positional Isomers

2-(2-Chlorophenyl)ethylamine (CAS: N/A)

  • Structure : Chlorine at the ortho position (2-chloro) on the phenyl ring.
  • Properties : Similar molecular weight (155.62 g/mol) but distinct pharmacokinetics due to steric hindrance from the ortho-substituent .
  • Activity : Reduced CNS penetration compared to the 3-chloro isomer due to lower lipophilicity .

1-(4-Chlorophenyl)ethanamine

  • Structure : Chlorine at the para position (4-chloro).
  • Activity : Higher metabolic stability but lower receptor affinity in serotonin analogs .

Substituted Phenethylamines (2C-X Family)

These compounds feature ethylamine backbones with methoxy, alkyl, or halogen substituents on the phenyl ring (Table 1).

Compound Substituents Molecular Weight (g/mol) Key Properties Pharmacological Activity
2C-E 2,5-Dimethoxy-4-ethyl 209.68 Hallucinogenic; 5-HT₂A agonist Psychedelic effects
2C-C 4-Chloro-2,5-dimethoxy 215.67 Longer duration than 2C-E Stimulant/hallucinogen
1-(3-Chlorophenyl)ethanamine 3-Chloro 155.62 Non-hallucinogenic; chiral intermediate Pharmaceutical synthesis

Key Differences :

  • Lipophilicity : 2C compounds have higher logP values (e.g., 2C-E: logP ~1.8) due to methoxy groups, enhancing blood-brain barrier penetration .
  • Safety : 2C-X compounds exhibit severe neurotoxicity and are classified as Schedule I drugs, whereas this compound has milder toxicity (Category 4) .

Trifluoromethyl Derivatives

(R)-1-(3-Chloro-4-(trifluoromethyl)phenyl)ethanamine hydrochloride (CAS: 1810074-87-3)

  • Structure : Adds a trifluoromethyl group at the 4-position.
  • Properties : Higher molecular weight (255.55 g/mol) and enhanced metabolic stability due to electron-withdrawing effects .
  • Applications : Anticancer and antiviral research .

1-(3-Chlorophenyl)-2,2,2-trifluoroethylamine (CAS: 886368-66-7)

  • Structure : Trifluoromethyl group on the ethylamine backbone.
  • Activity: Increased resistance to oxidative metabolism compared to non-fluorinated analogs .

Cyclopropane and Piperazine Analogs

(1-(3-Chlorophenyl)cyclopropyl)methanamine (CAS: 115816-31-4)

  • Structure : Cyclopropane ring adjacent to the amine.
  • Properties : Higher rigidity and conformational restriction, improving receptor selectivity .
  • Hazards : Acute oral toxicity (Category 4) and respiratory irritation .

1-Benzylpiperazine (BZP)

  • Structure : Piperazine core with a benzyl group.
  • Activity: Serotonin-norepinephrine releaser; linked to seizures and status epilepticus at recreational doses .
  • Regulatory Status : Banned in multiple countries due to narrow safety margin .

Enantiomeric Comparisons

Property (R)-1-(3-Chlorophenyl)ethanamine (S)-1-(3-Chlorophenyl)ethanamine
Optical Purity ≥98% ee >95% ee
Boiling Point 112°C (13 mmHg) No data
Applications Antidepressant intermediates Antipsychotic synthesis

Biological Activity

1-(3-Chlorophenyl)ethanamine, also known as (R)-1-(3-chlorophenyl)ethanamine, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C8_8H10_{10}ClN
  • Molecular Weight : 155.625 g/mol
  • CAS Number : 17061-53-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound exhibits chiral properties, allowing it to selectively bind to these targets, which can lead to modulation of various biochemical pathways. Notably, it may act as an agonist or antagonist at certain receptor sites, influencing physiological responses such as neurotransmission and metabolic processes.

Pharmacological Effects

This compound has been studied for several pharmacological effects:

  • Anticancer Activity : Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing halogen substitutions on the phenyl ring have shown enhanced anticancer activity against various cancer cell lines, including MCF-7 (breast cancer) and SK-N-SH (neuroblastoma) .
  • Anti-inflammatory and Analgesic Effects : Some studies suggest that the compound may possess anti-inflammatory and analgesic properties. The presence of halogens on the aromatic ring has been correlated with increased efficacy in these areas .
  • Monoamine Oxidase Inhibition : Recent findings highlight the potential of this compound as a monoamine oxidase (MAO) inhibitor. Compounds with similar structures have demonstrated potent MAO-B inhibitory activity, which is crucial for treating neurological disorders. For example, one study reported an IC50_{50} value of 0.634 µM for a related compound, indicating significant potency compared to standard inhibitors .

Case Studies

Several studies have documented the biological effects of this compound and its derivatives:

  • Cancer Research : A study investigating novel series of phenoxyacetamide derivatives found that compounds similar to this compound exhibited strong anticancer activity against MCF-7 cells. The study concluded that such derivatives could be further developed into therapeutic agents .
  • MAO Inhibition Studies : Research focused on the structural activity relationships of various compounds revealed that substitutions on the phenyl ring significantly influence MAO-B inhibitory activity. The presence of chlorine was noted to enhance this activity markedly .

Data Table: Summary of Biological Activities

Activity TypeEffectiveness (IC50_{50})Reference
Anticancer (MCF-7)Varies by derivative
Anti-inflammatoryNot quantified
AnalgesicNot quantified
MAO-B Inhibition0.634 µM

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Chlorophenyl)ethanamine in academic research?

The synthesis of this compound typically involves reductive amination or reduction of nitriles. For example:

  • Reductive amination : Reacting 3-chlorophenylacetone with ammonia under hydrogenation using catalysts like palladium or Raney nickel.
  • Nitrile reduction : Reducing 3-chlorophenylacetonitrile with lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
    Key considerations : Monitor reaction progress via TLC or GC-MS. Purify via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization. Derivatives like the hydrochloride salt (CAS 39959-69-8) are stabilized for storage .

Q. What safety precautions are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .
  • Waste disposal : Segregate organic waste and transfer to licensed hazardous waste facilities. Avoid aqueous disposal due to potential environmental persistence .
  • First aid : For spills, neutralize with dilute acetic acid and adsorb with inert material (e.g., vermiculite). In case of exposure, rinse affected areas with water for 15+ minutes and seek medical attention .

Q. How can researchers characterize the purity and structural identity of this compound?

  • Analytical methods :
    • NMR : <sup>1</sup>H NMR (CDCl3) should show aromatic protons (δ 7.2–7.4 ppm), a CH2NH2 triplet (δ 2.7–3.1 ppm), and NH2 signals (δ 1.3–1.6 ppm, broad).
    • Mass spectrometry (MS) : Expect a molecular ion peak at m/z 155.62 (C8H10ClN<sup>+</sup>) .
    • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% recommended for pharmacological studies) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives (e.g., NMR splitting patterns)?

Contradictions in NMR splitting may arise from stereochemical effects or solvent interactions. Solutions include:

  • Variable Temperature (VT) NMR : Assess dynamic processes (e.g., amine inversion) by acquiring spectra at 25°C to -40°C.
  • 2D NMR (COSY, NOESY) : Identify coupling partners and spatial proximity of protons. For example, NOESY can clarify substituent orientation in chiral derivatives .
  • Computational validation : Compare experimental <sup>13</sup>C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to confirm assignments .

Q. What computational methods are suitable for predicting electronic properties and reactivity?

  • Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with basis sets like 6-311++G(d,p) to calculate:
    • HOMO-LUMO gaps (reactivity indices).
    • Electrostatic potential maps (nucleophilic/electrophilic sites).
    • Vibrational frequencies (IR/Raman spectra validation) .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water/DMSO) to model interactions in biological systems .

Q. What crystallographic techniques are recommended for determining solid-state structures?

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvents: ethanol/ether). Use SHELXL for refinement.
    • Key parameters : Monitor R1 (< 0.05) and wR2 (< 0.10) for accuracy.
    • Chiral resolution : For enantiomers, employ chiral auxiliaries (e.g., (S)-(-)-1-(3-chlorophenyl)ethanol) to isolate stereoisomers .

Q. How can pharmacological activity be evaluated in receptor binding studies?

  • β-Adrenoceptor assays : Test affinity using radioligands like [<sup>3</sup>H]CGP-12177 in rat tissues.
    • Protocol : Incubate this compound (1 nM–10 μM) with membrane homogenates. Measure displacement of bound ligand via scintillation counting.
    • Data analysis : Fit dose-response curves to a four-parameter logistic equation (e.g., GraphPad Prism) to calculate IC50 and Ki values .

Properties

IUPAC Name

1-(3-chlorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQEYVZASLGNODG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407454
Record name 1-(3-chlorophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24358-43-8
Record name 3-Chloro-α-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24358-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-chlorophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-chlorophenyl)ethan-1-amine
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Synthesis routes and methods

Procedure details

1-(3-Chlorophenyl)ethanone (11.9 g, 77.5 mmol) and formic acid (3.72 g, 77.5 mmol) were heated in formamide (10 mL) at 170-180° C. for 20 h. The mixture was cooled to room temperature, diluted with water and extracted with benzene. After removal of benzene by rotary evaporation the crude mixture was heated under reflux conditions in 3M HCl for 30 h. After cooling, the reaction was added to ether and extracted. The aqueous layer was basified with NaOH to pH 9 and extracted with dichloromethane. The dichloromethane was evaporated to collect the title compound (3.93 g, 33%). 1H NMR (400 MHz, CDCl3): δ 7.34 (s, 1H), 7.21 (m, 3H), 4.07 (m, 1H), 1.35 (d, 3H); MS (ESI) m/z: Calculated for C8H11ClN: 156.06; Observed: 156.0 (M++1).
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
3.72 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

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